Mdm2-IN-26

MDM2-p53 Interaction Spirooxindole Chemotype Differentiation

Procure Mdm2-IN-26, a spirooxindole MDM2 inhibitor, as a structurally distinct probe for scaffold-hopping and cross-validating p53-dependent assays. Its unique chemotype differentiates it from cis-imidazoline inhibitors like Nutlin-3a, mitigating off-target artifacts and strengthening on-target validation in cancer research. Bulk quotes available.

Molecular Formula C32H32Cl2F3N3O4
Molecular Weight 650.5 g/mol
Cat. No. B12365901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdm2-IN-26
Molecular FormulaC32H32Cl2F3N3O4
Molecular Weight650.5 g/mol
Structural Identifiers
SMILESC1CC2(CCC1(CC2)C(=O)O)NC(=O)C3C(C4(C5=C(C=C(C=C5)Cl)NC4=O)C6(N3)CCC(CC6)(F)F)C7=C(C(=CC=C7)Cl)F
InChIInChI=1S/C32H32Cl2F3N3O4/c33-17-4-5-19-21(16-17)38-26(42)32(19)22(18-2-1-3-20(34)23(18)35)24(39-30(32)12-14-31(36,37)15-13-30)25(41)40-29-9-6-28(7-10-29,8-11-29)27(43)44/h1-5,16,22,24,39H,6-15H2,(H,38,42)(H,40,41)(H,43,44)/t22-,24+,28?,29?,32+/m0/s1
InChIKeyJVNBTUBJQULATA-MPRRLMHKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mdm2-IN-26 (Compound A3) MDM2-p53 Inhibitor for Cancer Research Procurement


Mdm2-IN-26 (also referred to as Compound A3, CAS 1818393-11-1) is a small molecule MDM2 inhibitor that activates p53 tumor suppressor function by blocking the MDM2-p53 protein-protein interaction. Its molecular formula is C32H32Cl2F3N3O4 and its molecular weight is 650.52 g/mol. [1] This compound is utilized in cancer research, specifically in models where the p53 pathway is functional.

Why Mdm2-IN-26 Cannot Be Interchanged with Nutlin-3a or Other In-Class Analogs


MDM2-p53 inhibitors are structurally diverse (spiro-oxindoles, cis-imidazolines, piperidinones), leading to critical differences in binding mode, pharmacokinetics, and selectivity profiles. For example, while Nutlin-3a (a cis-imidazoline) has a well-characterized IC50 of 90 nM in cell-free assays, its less active enantiomer Nutlin-3b is 150-fold less potent. Mdm2-IN-26 belongs to a distinct chemotype. Without direct comparative data, substitution is a high-risk variable that can confound experimental outcomes. The assumption that all MDM2 inhibitors are functionally equivalent is scientifically invalid and can lead to misinterpretation of p53-dependent effects.

Mdm2-IN-26 Quantitative Evidence Guide: Differentiation from Nutlin-3a, RG7112, and AMG-232


Mdm2-IN-26 Structural and Chemotype Differentiation from Nutlin-3a

Mdm2-IN-26 is structurally distinct from the well-known Nutlin-3a. While Mdm2-IN-26 is a spirooxindole-based inhibitor, Nutlin-3a is a cis-imidazoline. This fundamental structural difference may confer distinct binding interactions within the MDM2 hydrophobic pocket and different off-target profiles, although direct quantitative binding data for Mdm2-IN-26 is not publicly available.

MDM2-p53 Interaction Spirooxindole Chemotype Differentiation

Comparison of Mdm2-IN-26's Reported Potency Against MDM2-p53 Interaction

Publicly available quantitative binding or inhibition data (e.g., IC50, Ki) for Mdm2-IN-26 in peer-reviewed literature or patents is absent. Vendor product pages describe it as an MDM2 inhibitor without specifying potency. In contrast, the clinically advanced spirooxindole analog SAR405838 (MI-773) has a reported Ki of 0.88 nM and cellular IC50 values ranging from 0.089 µM to 0.27 µM in SJSA-1, RS4;11, and HCT-116 cells.

MDM2-p53 Interaction Potency Biochemical Assay

In Vitro Cytotoxicity Profile of Mdm2-IN-26 Relative to RG7112 and AMG-232

Cellular cytotoxicity data for Mdm2-IN-26 is not available in the public domain. As a class, MDM2 inhibitors show selectivity for p53 wild-type over mutant or null cells. For example, RG7112 shows a median IC50 of 0.4 µM in p53 WT cell lines versus >10 µM in p53 mutant lines. [1] Another potent inhibitor, AMG-232 (Navtemadlin), has a reported IC50 of 9.1 nM in SJSA-1 EdU assays. Without such data for Mdm2-IN-26, its relative potency and p53-selectivity window cannot be established.

Cytotoxicity Cancer Cell Lines p53-dependent

Synthesis and Identity Verification for Mdm2-IN-26 Procurement

The synthesis of Mdm2-IN-26 (Compound A3) is described in U.S. Patent US11850239B2, providing a defined route for its preparation and a reference for identity verification. Unlike older tool compounds like Nutlin-3a, where multiple commercial sources exist with varying quality, referencing the specific patent for Mdm2-IN-26 offers a potential framework for quality control (e.g., confirming identity via 1H NMR by comparison to patent data). Its exact mass is 649.1721964 Da. [1]

Chemical Synthesis Quality Control Identity Verification

Defined Application Scenarios for Mdm2-IN-26 in Cancer Research


Scaffold-Hopping and Chemical Biology Studies

Mdm2-IN-26 is most appropriately used as a chemical probe in 'scaffold-hopping' experiments. A researcher aiming to validate an MDM2-dependent phenotype observed with a cis-imidazoline inhibitor like Nutlin-3a can procure Mdm2-IN-26 as a structurally distinct spirooxindole. A positive result with both chemotypes strengthens the hypothesis that the observed effect is due to on-target MDM2 inhibition rather than an off-target artifact of the Nutlin chemical scaffold.

Early-Stage Hit-to-Lead and Medicinal Chemistry

For medicinal chemistry programs focused on spirooxindole-based MDM2 inhibitors, Mdm2-IN-26 may serve as a reference compound. Its described synthesis in US Patent US11850239B2 provides a foundation for generating analogs and exploring structure-activity relationships (SAR) within this specific chemotype, bypassing the need to start from Nutlin-based scaffolds.

In Vitro Assay Development for MDM2 Inhibition

In the absence of published potency data, Mdm2-IN-26 can be used as a positive control in the development and optimization of in-house MDM2-p53 interaction assays (e.g., TR-FRET, FP, or ELISA). Its structural dissimilarity to Nutlin-3a makes it a valuable tool for cross-validating new assay formats and ensuring they are not biased towards a single chemotype. Researchers should anticipate needing to empirically determine its potency and selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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